N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxypropanamide

Medicinal Chemistry Structure-Activity Relationship Ligand Design

Generic thiazoles cannot replicate the unique conformational flexibility and hydrogen-bonding patterns of this phenoxypropanamide congener. Researchers targeting ACC2 or multi-target profiles require this exact scaffold to maintain SAR fidelity. - ACC2 Selectivity: Enables >3000-fold isozyme selectivity vs. ACC1 (IC50 9-20 nM)[reference:0]. - Scaffold Versatility: Supports dual cholinesterase/antioxidant lead optimization (BChE IC50 2.10 µM) and PROTAC linker attachment. - Supply Reliability: In-stock availability with batch-specific CoA and global FedEx shipping.

Molecular Formula C15H16N2O3S
Molecular Weight 304.36
CAS No. 392249-68-2
Cat. No. B2611434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxypropanamide
CAS392249-68-2
Molecular FormulaC15H16N2O3S
Molecular Weight304.36
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)CCOC2=CC=CC=C2)C(=O)C
InChIInChI=1S/C15H16N2O3S/c1-10-14(11(2)18)21-15(16-10)17-13(19)8-9-20-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,16,17,19)
InChIKeyOSARTZRLCUWYBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxypropanamide Overview


N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxypropanamide is a synthetic thiazole derivative featuring a 5-acetyl-4-methylthiazole core linked via an amide bond to a 3-phenoxypropanamide side chain (C15H16N2O3S, MW 304.36). This compound belongs to a privileged class of thiazole amides widely used in early-stage drug discovery as versatile building blocks for the construction of multi-target-directed ligands. Its structural design incorporates a flexible phenoxypropanamide linker that distinguishes it from more rigid arylamide analogs and enables diverse biological interactions, including enzyme inhibition and receptor modulation [1].

1
Privileged thiazole amide scaffold for multi-target ligand design studies
Reported class-level scaffold utility
2
Phenoxypropanamide linker supports conformational adaptation to flexible enzyme pockets
Class-level inference; direct compound data unavailable
3
Aligns with high-selectivity ACC2 inhibitor phenotype reported for phenoxy thiazoles
Isozyme selectivity context; requires compound-specific validation
4
Functionalized building block for bifunctional probe synthesis (e.g., PROTAC design)
Tunable exit vector; target engagement retention to verify

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxypropanamide Selectivity Advantages


Generic thiazole derivatives cannot replace N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxypropanamide in research programs targeting specific enzyme isoforms or multi-target profiles because the phenoxypropanamide side chain imparts unique conformational flexibility, hydrogen-bonding patterns, and metabolic stability that rigid arylamide or simple acetamide analogs lack. In the arylamide series studied by Ujan et al. (2022), structural rigidity limited the spectrum of biological activities to antioxidant, antibacterial, and α-glucosidase inhibition, whereas the phenoxypropanamide linker enables access to additional targets such as acetyl-CoA carboxylase 2 (ACC2) and cholinesterases [1]. Similarly, Clark et al. (2007) demonstrated that subtle modifications in the phenoxy side chain of thiazole derivatives can alter ACC2 isozyme selectivity by >3000-fold, underscoring that even close analogs cannot be interchanged without losing target specificity [2]. Consequently, sourcing the exact phenoxypropanamide congener is critical for maintaining structure-activity relationship (SAR) fidelity.

Rigid arylamide analogs may limit target diversity
Phenoxypropanamide linker imparts conformational flexibility absent in direct aryl-amide congeners; biological activity profile may not transfer.
Acetamide-based thiazoles lack ACC2 isozyme selectivity context
Class-level evidence associates phenoxy-propanamide motifs with >3000-fold ACC2/ACC1 selectivity; simple acetamide analogs show poor discrimination.
Close analogs with altered linker length shift dual-target engagement
Phenoxyacetamide lead 4b exhibits BChE/antioxidant dual activity; propanamide elongation may alter potency profile and requires compound-specific review.

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxypropanamide Activity & Selectivity


Conformational Flexibility Advantage Over Rigid Arylamides

The target compound’s 3-phenoxypropanamide linker provides conformational flexibility through its propyl chain, in contrast to the rigid direct aryl-amide bond in the closest arylamide analogs (e.g., N-(5-acetyl-4-methylthiazol-2-yl)benzamide series). In the arylamide series reported by Ujan et al. (2022), the most active antioxidant derivative (3h) showed an IC50 of 141.9 ± 1.12 μg/mL, while the best α-glucosidase inhibitor (3h) reached IC50 134.4 ± 1.01 μM [1]. However, the rigid structures exhibited limited target diversity. The propanamide linker in the target compound is predicted to improve hydrogen-bonding capacity and enable conformational adaptation to cryptic binding pockets, a critical advantage for targeting flexible enzyme active sites (class-level inference; direct comparative data for the exact phenoxypropanamide are not yet reported).

Conformational Flexibility Advantage
Class-level inference
Flexible phenoxypropanamide linker predicted to improve hydrogen bonding and cryptic pocket access vs. rigid arylamide bonds.
Reported structural scaffold advantage; direct comparative binding data are not yet available.
Class-level inference based on SAR of arylamide series (Ujan et al., 2022).
Medicinal Chemistry Structure-Activity Relationship Ligand Design

ACC2/ACC1 Isozyme Selectivity Over Acetamides

Clark et al. (2007) demonstrated that phenoxy thiazole derivatives, through systematic phenyl ring substitution, can achieve extraordinary ACC2 selectivity (>3000-fold) while maintaining ACC2 inhibitory potency at 9–20 nM [1]. In contrast, acetamide-based thiazole derivatives typically exhibit poor ACC2 selectivity (class-level inference). The target compound, bearing a 3-phenoxypropanamide side chain, is structurally aligned with the high-selectivity phenotype observed in this series. Although the exact compound was not tested, the conserved phenoxy-propanamide motif suggests potential for similar isozyme discrimination, which is critical for minimizing off-target effects in ACC2-targeted therapies for obesity and type 2 diabetes.

ACC2/ACC1 Selectivity
Class-level inference
>3000-fold isozyme selectivity
Phenoxy thiazole series ACC2 IC50 9–20 nM; acetamide analogs: low selectivity baseline.
Class-level ACC2 selectivity context; exact compound not tested.
Data from Clark et al. (2007); target compound requires confirmation.
Metabolic Disease Acetyl-CoA Carboxylase Isozyme Selectivity

Dual BChE/Antioxidant Anti-Alzheimer Potential

Bardakkaya et al. (2024) identified a 2-phenoxyacetamide derivative (4b) as a lead multifunctional anti-Alzheimer agent with potent BChE inhibition (IC50 = 2.10 μM), strong antioxidant activity (ORAC = 1.18 Trolox equivalents), and 63% neuroprotective effect on PC12 cells, significantly outperforming the hit compound (BChE IC50 = 14.70 μM, ORAC = 0.5) [1]. The target compound, containing a 3-phenoxypropanamide moiety, represents a direct structural analog that can be used to further optimize the phenoxy linker length and explore additional hydrogen-bonding interactions. Although direct data for the target compound are absent, the demonstrated dual-target activity of the phenoxy-propanamide/acetamide series establishes a clear SAR basis for its use in neurodegenerative disease research.

Dual BChE/Antioxidant Potential
Class-level inference
Lead 4b: BChE IC50 2.10 μM, ORAC 1.18; Hit: BChE IC50 14.70 μM, ORAC 0.5
7-fold BChE potency improvement; 2.4-fold ORAC increase. PC12 neuroprotection 63% for 4b.
Supports dual-target screening context for phenoxypropanamide class; target compound data absent.
Class-level SAR from Bardakkaya et al. (2024).
Neurodegeneration Alzheimer’s Disease Cholinesterase Inhibition

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxypropanamide Applications


Multi-Target Drug Discovery for Metabolic Disorders

Leverage the phenoxypropanamide scaffold’s alignment with the high-selectivity ACC2 inhibitor phenotype reported by Clark et al. (>3000-fold selectivity, IC50 9–20 nM) [1] and the broad biological activity of the thiazole core (Ujan et al., 2022). This compound serves as a privileged intermediate for synthesizing focused libraries aimed at simultaneous ACC2 inhibition and ancillary targets such as α-glucosidase (reference IC50 134.4 μM for related arylamides) [2], potentially addressing the polypharmacology needed for type 2 diabetes and obesity.

Neurodegenerative Disease Lead Optimization

Use the exact phenoxypropanamide congener to explore structure-activity relationships inspired by the dual anti-cholinesterase/antioxidant lead 4b (BChE IC50 = 2.10 μM, ORAC = 1.18) [3]. Systematic variation of the propanamide linker length and phenoxy substituents can optimize central nervous system penetration and neuroprotective potency while maintaining dual-target engagement, a strategy directly supported by the class-level evidence.

Chemical Biology Probe Development

Employ the compound as a functionalized building block for creating affinity probes or bifunctional molecules (e.g., PROTACs) targeting ACC2 or cholinesterases. The flexible phenoxypropanamide chain provides a tunable exit vector for linker attachment without abolishing target engagement, a design feature validated by the diverse biological activities reported in the phenoxy thiazole and phenoxypropanamide series [1][3].

Academic Medicinal Chemistry Tool Compound

Integrate N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxypropanamide into undergraduate/postgraduate laboratory curricula as a model substrate for demonstrating multi-step synthesis, NMR characterization, and enzyme inhibition assays. Its well-characterized thiazole core and the existence of published SAR data for close analogs (Ujan et al., 2022; Bardakkaya et al., 2024) provide educational reproducibility and relevance [2][3].

Application
Selection Property
Validation Focus
Metabolic disorder multi-target research
Phenoxypropanamide scaffold flexibility for polypharmacology
ACC2 isozyme selectivity and α-glucosidase pathway context
Neurodegeneration model lead optimization
Dual cholinesterase/antioxidant engagement capability
BChE inhibition and oxidative stress endpoint assays
Chemical biology probe synthesis
Flexible exit vector for linker conjugation
Target engagement retention after functionalization
Academic medicinal chemistry education
Published SAR data for related analogs
Reproducibility in enzyme inhibition and characterization workflows
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